Superior High-Temperature Thermal Stability Compared to TEMAZ
Tetrakis(dimethylamino)zirconium (TDMAZ) exhibits a significantly higher onset temperature for thermal decomposition compared to tetrakis(ethylmethylamino)zirconium (TEMAZ). This difference in thermal robustness is a critical factor for high-temperature ALD processes and for ensuring precursor stability during vapor delivery [1][2].
| Evidence Dimension | Onset of thermal decomposition |
|---|---|
| Target Compound Data | 240 ± 10 °C |
| Comparator Or Baseline | TEMAZ begins decomposing in bubbler or delivery lines above ~100 °C |
| Quantified Difference | TDMAZ has a decomposition onset temperature approximately 140 °C higher than the temperature at which TEMAZ exhibits instability in delivery lines. |
| Conditions | Thermal stability in condensed and gas phases (TDMAZ); operational stability in bubbler/delivery lines (TEMAZ) |
Why This Matters
Higher thermal stability prevents premature decomposition in the precursor delivery system, ensuring consistent vapor delivery and reducing the risk of particle generation, which is critical for high-yield semiconductor manufacturing.
- [1] M. A. Mione et al., 'Study of thermal properties of tetrakis(dimethylamido)zirconium as a precursor for atomic layer deposition processes', Russian Chemical Bulletin, 2024, 74, 1864–1870. View Source
- [2] Mironova Labs. 'TMHD vs Alternative Precursors: Zirconium Precursors: Zr(TMHD)₄ vs TEMAZ vs ZTB vs ZrCl₄'. Technical Resource. View Source
